Dichlorosilylene

Description

Contextualization within Group 14 Element Chemistry and Carbene Analogues

Dichlorosilylene is a member of the broader class of silylenes, which are the silicon analogues of carbenes (R₂C:). Within Group 14, the heavier elements—silicon (Si), germanium (Ge), tin (Sn), and lead (Pb)—form analogous divalent species known as germylenes, stannylenes, and plumbylenes capes.gov.brresearchgate.netacs.orgwikipedia.orgrsc.orgmarshallplan.atresearchgate.net. These "metallylenes" are characterized by a divalent metal center with a lone pair of electrons and a vacant p-orbital, endowing them with ambiphilic character and the ability to engage in a wide array of chemical transformations marshallplan.atacs.org.

A notable trend within Group 14 is the increase in stability of these divalent species as one descends the periodic table. While carbon carbenes are often highly reactive, their heavier congeners, particularly tin and lead compounds, tend to be more stable and isolable wikipedia.org. This compound (SiCl₂) occupies an intermediate position, historically recognized as a highly reactive intermediate rather than a stable, isolable compound capes.gov.bracs.orgnih.govwikipedia.orgresearchgate.net.

Table 1: Relative Stability and Reactivity of Group 14 Carbene Analogues

| Element | Carbene Analogue | General Formula | Relative Stability | Reactivity Tendency | Primary Reference |

| C | Carbene | R₂C: | Highly Reactive | Ambiphilic | wikipedia.org |

| Si | Silylene | R₂Si: | Transient (historically) | Electrophilic (with halogens) | capes.gov.bracs.orgwikipedia.orgacs.orgnih.gov |

| Ge | Germylene | R₂Ge: | More Stable | Ambiphilic | researchgate.netwikipedia.orgmarshallplan.at |

| Sn | Stannylene | R₂Sn: | Stable | Nucleophilic | researchgate.netwikipedia.org |

| Pb | Plumbylene | R₂Pb: | Stable | Nucleophilic | researchgate.netwikipedia.org |

Note: Reactivity tendency is generalized and can be influenced by specific substituents.

Historical Perspectives on Transient and Stable Silylenes

For decades, silylenes, including this compound, were primarily known as short-lived, transient intermediates generated under high-temperature conditions or through specific decomposition pathways capes.gov.brnih.govwikipedia.orgresearchgate.net. In the Siemens process for producing electronic-grade silicon, this compound was proposed as an intermediate formed from the thermal decomposition of trichlorosilane (B8805176) (HSiCl₃) at high temperatures capes.gov.bracs.orgnih.gov. Base-induced disproportionation of chlorosilanes also generates SiCl₂ capes.gov.bracs.orgnih.gov. Early research focused on trapping these highly reactive species in situ with organic substrates to elucidate reaction mechanisms capes.gov.bracs.orgnih.gov.

The isolation of stable, monomeric silylenes was a significant challenge. The breakthrough came with the development of stabilizing ligands, particularly N-heterocyclic carbenes (NHCs). The first stable carbene analog species were isolated as N-heterocycles researchgate.netacs.org. In 2006, a monochlorosilylene stabilized by an amidinate ligand was reported capes.gov.br. A pivotal moment arrived in 2009 when researchers successfully isolated and characterized an N-heterocyclic carbene (NHC) stabilized this compound, (NHC)SiCl₂, featuring a three-coordinate silicon atom capes.gov.bracs.orgnih.govresearchgate.net. This achievement, often involving ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) or 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), marked a transition for this compound from a fleeting intermediate to a synthetically accessible and versatile reagent capes.gov.bracs.orgacs.orgnih.govrsc.orgacs.org.

Significance of this compound in Contemporary Chemical Research

The stabilization and facile synthesis of NHC-dichlorosilylene complexes have revolutionized its role in chemical research capes.gov.bracs.orgacs.orgnih.govrsc.orgacs.org. These stable adducts are now indispensable tools for exploring novel silicon chemistry and developing new synthetic methodologies.

This compound, particularly in its stabilized forms, serves as a crucial building block for synthesizing a wide array of silicon-containing compounds, including those with low-valent silicon centers that were previously only theoretical entities capes.gov.bracs.orgnih.govacs.org. Its ability to undergo oxidative addition reactions with organic substrates, similar to N-heterocyclic silylenes (NHSis), leads to the formation of Si(IV) compounds acs.orgacs.org. The chloro-substituents on these Si(IV) products can further participate in metathesis reactions, enabling the creation of silicon compounds with diverse functionalities acs.orgacs.org.

Furthermore, this compound complexes can mimic the behavior of transition metals in activating small molecules, opening avenues for potential applications in catalysis capes.gov.brresearchgate.netmarshallplan.atresearchgate.netresearchgate.net. The development of stable silylene ligands has also led to their use in coordination chemistry, where they act as versatile ligands for transition metals, stabilizing them in low-valent states researchgate.netrsc.org. Research continues to explore the unique reactivity arising from the electronic and steric properties of these stabilized silylenes, pushing the boundaries of main-group element chemistry.

Compound Name List

this compound (SiCl₂)

Carbene (R₂C:)

Silylene (R₂Si:)

Germylene (R₂Ge:)

Stannylene (R₂Sn:)

Plumbylene (R₂Pb:)

Trichlorosilane (HSiCl₃)

Silicon tetrachloride (SiCl₄)

Perchloropolysilane ((SiCl₂)n)

Monochlorosilylene (PhC(NtBu)₂SiCl)

N-heterocyclic carbene (NHC)

1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

Silaoxirane

Silaimine

Silaisonitrile

Silaformyl chloride

Dimethylsilylene (Me₂Si:)

Silicon (Si)

Dichlorogermylene (GeCl₂)

Dichlorostannylene (SnCl₂)

Dichloroplumbylene (PbCl₂)

Phosphinidene (Ar-P)

Cyclic alkyl(amino) carbene (cAAC)

Disilene

Disilagermirene

Silicene

Dichlorosilane (B8785471) (SiCl₂H₂)

Dichlorobromosilane (SiCl₂Br₂)

Disilyne

Metallylenes

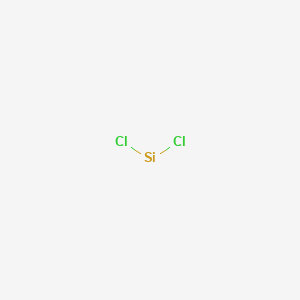

Structure

2D Structure

Propriétés

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Generation and Synthetic Methodologies of Dichlorosilylene

Thermolytic and Pyrolytic Generation from Precursors

High-temperature methods are classical approaches for generating dichlorosilylene. These techniques involve the thermal decomposition of stable silicon compounds.

Pyrolysis of Hexachlorodisilane (B81481) (Si₂Cl₆)

The pyrolysis of hexachlorodisilane (Si₂Cl₆) represents a key thermolytic route to this compound. This process involves the cleavage of the silicon-silicon bond at elevated temperatures to yield SiCl₂ and silicon tetrachloride (SiCl₄).

Thermal Decomposition of Trichlorosilane (B8805176) (HSiCl₃)

Another significant high-temperature method is the thermal decomposition of trichlorosilane (HSiCl₃). At temperatures around 1150 °C, trichlorosilane decomposes to produce this compound as an intermediate, which can then further react or dissociate. nih.govacs.org This reaction is a fundamental step in industrial processes like the Siemens process for producing electronic-grade silicon. nih.govacs.org The decomposition can proceed via the elimination of hydrogen chloride (HCl), yielding SiCl₂ directly. acs.orgacs.org

| Precursor | Temperature Range (°C) | Primary Products | Reference |

| Hexachlorodisilane (Si₂Cl₆) | High Temperature | SiCl₂, SiCl₄ | N/A |

| Trichlorosilane (HSiCl₃) | ~1150 | SiCl₂, HCl | nih.govacs.orgacs.orgacs.org |

Base-Induced Disproportionation and Reductive Elimination Routes

Milder, solution-phase methods for generating this compound often employ bases to induce disproportionation or elimination reactions from chlorosilane precursors. rsc.org These methods offer greater control and avoid the harsh conditions of pyrolysis.

Dehydrochlorination of Trichlorosilane with Lewis Bases

The dehydrochlorination of trichlorosilane (HSiCl₃) using Lewis bases, such as N-heterocyclic carbenes (NHCs), provides a convenient route to this compound under mild conditions. nih.gov The NHC acts as a base to remove HCl, generating an NHC-stabilized this compound adduct, (NHC)SiCl₂. nih.gov This method is highly efficient, often proceeding in almost quantitative yields, and avoids the use of hazardous reducing agents. nih.gov The resulting (NHC)SiCl₂ is a stable, isolable compound that serves as a valuable precursor for further chemical transformations. nih.govnih.gov

Disproportionation of Chlorosilanes Catalyzed by Bases

Base-induced disproportionation of chlorosilanes, such as hexachlorodisilane (Si₂Cl₆) or trichlorosilane (HSiCl₃), is another effective method for generating this compound. nih.govacs.orgrsc.org Catalytic amounts of Lewis bases, like phosphonium chlorides, can facilitate the elimination of HCl from trichlorosilane and promote the transfer of this compound to unsaturated organic substrates. acs.org This process allows for the synthesis of various silicon-containing cyclic compounds in good to excellent yields. acs.org

Photochemical Generation Methods

Photochemical methods offer an alternative pathway to this compound, typically involving the irradiation of specific organosilicon precursors. While less common than thermolytic or base-induced routes, photolysis can provide a clean method for generating SiCl₂ under specific conditions. For instance, the photochemistry of certain silyl-iron complexes has been investigated, which can lead to the generation of silylene species.

Matrix Isolation Techniques for Transient this compound

Matrix isolation is a powerful experimental technique used to trap and study highly reactive or transient chemical species, such as this compound (SiCl₂). The method involves co-condensing a gaseous mixture of a precursor molecule and a large excess of an inert gas (the matrix) onto a cryogenic surface, typically cooled to temperatures near absolute zero (around 4–20 K). At these low temperatures, the inert gas solidifies, forming a rigid, transparent matrix that physically isolates the individual precursor and, subsequently, the generated transient species. This isolation prevents the reactive molecules from diffusing and reacting with one another, granting them a significantly extended lifetime that allows for detailed spectroscopic characterization.

The generation of this compound for matrix isolation studies is typically achieved in situ through the decomposition of a stable precursor molecule after it has been embedded within the matrix. Common methods for inducing this decomposition include photolysis, where the matrix is irradiated with ultraviolet (UV) light, or high-temperature pyrolysis of a precursor vapor stream immediately before it is co-deposited with the matrix gas.

Once trapped, the this compound molecules can be studied using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is the most common method, as it allows for the precise measurement of the vibrational frequencies of the trapped molecule. These frequencies are highly characteristic of the molecule's structure and bonding. Additionally, UV-Visible absorption spectroscopy can provide information about the electronic transitions of the species. The data obtained from these experiments are often compared with theoretical predictions from quantum chemical calculations to confirm the identity and structural parameters of the isolated species.

Detailed Research Findings

A seminal study in the field involved the generation of this compound by passing silicon tetrachloride (SiCl₄) vapor over elemental silicon at high temperatures (900–1150°C). The resulting SiCl₂ gas was then co-condensed with neon, argon, or nitrogen matrices at cryogenic temperatures. The infrared spectra of the resulting matrices revealed two fundamental vibrational modes for the SiCl₂ molecule: the symmetric stretching vibration (ν₁) and the antisymmetric stretching vibration (ν₃).

The precise frequencies of these vibrations were found to be slightly dependent on the matrix material, a phenomenon known as a "matrix shift." This shift arises from weak interactions between the trapped SiCl₂ molecule and the surrounding matrix atoms or molecules. For instance, the frequencies observed for the main isotopologue, ²⁸Si³⁵Cl₂, were consistently highest in the neon matrix and lowest in the nitrogen matrix, reflecting the differing polarizability and interaction strength of the host materials.

To definitively assign the observed infrared absorptions and to determine the geometry of the molecule, extensive isotopic substitution studies were performed. By using precursors containing different isotopes of silicon (²⁹Si, ³⁰Si) and chlorine (³⁷Cl), researchers could observe shifts in the vibrational frequencies. These isotopic shifts are predictable and depend on the masses of the atoms involved in the vibration and the molecule's bond angle. By analyzing these shifts, the bond angle (Cl-Si-Cl) of this compound was calculated to be approximately 100-101°.

The table below summarizes the experimentally observed infrared absorption frequencies for the fundamental vibrational modes of this compound (²⁸Si³⁵Cl₂) in various inert matrices.

Table 1: Infrared Frequencies of Matrix-Isolated this compound (²⁸Si³⁵Cl₂)

| Matrix | Symmetric Stretch (ν₁) cm⁻¹ | Antisymmetric Stretch (ν₃) cm⁻¹ |

|---|---|---|

| Neon (Ne) | 523.6 | 510.4 |

| Argon (Ar) | 518.5 | 504.6 |

| Nitrogen (N₂) | 512.1 | 496.5 |

Another widely used method for generating this compound for matrix isolation studies is the vacuum-ultraviolet photolysis of dichlorosilane (B8785471) (H₂SiCl₂) or deuterated dichlorosilane (D₂SiCl₂) isolated in an argon matrix at 14 K. Upon irradiation, the precursor molecule eliminates H₂ (or D₂), yielding SiCl₂. The infrared spectra from these experiments showed absorptions at 513 cm⁻¹ and 502 cm⁻¹ in argon, which were assigned to the stretching fundamentals of SiCl₂ capes.gov.br. In addition to IR spectroscopy, a broad and unstructured absorption in the ultraviolet region of the spectrum has been noted for matrix-isolated SiCl₂, confirming its identity capes.gov.br. The use of different precursors, such as hexachlorodisilane (Si₂Cl₆), has also been explored as a thermal source for SiCl₂ in matrix isolation experiments.

These matrix isolation studies have been crucial in providing the first definitive spectroscopic evidence for the existence and structure of transient this compound. The detailed vibrational data and geometric parameters obtained from these experiments have provided a fundamental understanding of this important reactive intermediate.

Stabilization Strategies for Dichlorosilylene

Lewis Base Adduct Formation

The coordination of Lewis bases to the electrophilic silicon center of dichlorosilylene is a cornerstone strategy for achieving stabilization. By donating electron density, Lewis bases saturate the valence shell of silicon and mitigate its inherent reactivity, allowing for the isolation of otherwise ephemeral species. capes.gov.brnih.govacs.orgresearchgate.netresearchgate.netacs.org

N-Heterocyclic Carbene (NHC) Stabilization of this compound

Among the most successful and widely utilized stabilization strategies for this compound is its coordination with N-heterocyclic carbenes (NHCs). NHCs are known for their potent σ-donating capabilities, which effectively stabilize the low-valent silicon center. capes.gov.brnih.govacs.orgacs.orgresearchgate.netcapes.gov.br The isolation of NHC-stabilized this compound, typically represented as (NHC)SiCl₂, featuring a three-coordinate silicon atom, marked a significant breakthrough. capes.gov.brnih.govacs.org Prominent NHC ligands employed in this context include 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). capes.gov.brnih.govacs.org

The synthesis of these (NHC)SiCl₂ adducts is commonly achieved through the dehydrochlorination of trichlorosilane (B8805176) (HSiCl₃) in the presence of the NHC ligand under mild reaction conditions. This method provides facile access to stable this compound complexes in high yields, circumventing the need for hazardous reducing agents. capes.gov.brnih.govacs.org Crucially, the coordination of an NHC ligand fundamentally alters the reactivity profile of this compound. While free SiCl₂ is predominantly electrophilic, its NHC adducts exhibit nucleophilic character due to the increased electron density at the silicon center, opening new avenues for chemical transformations. researchgate.netacs.orgnih.govacs.org

Table 3.1.1: Representative NHC-Stabilized this compound Complexes

| NHC Ligand | Synthesis Method | Key Structural Feature | Reference |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | Dehydrochlorination of HSiCl₃ with NHC | 3-coordinate silicon | capes.gov.brnih.govacs.org |

| 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | Dehydrochlorination of HSiCl₃ with NHC | 3-coordinate silicon | capes.gov.brnih.govacs.org |

Other Donor Ligand Systems in this compound Stabilization

In addition to NHCs, other Lewis base donor ligands have been utilized to stabilize this compound and related low-valent silicon species. For instance, amidinate ligands have been instrumental in the isolation of stable monochlorosilylene derivatives, such as PhC(NtBu)₂SiCl. capes.gov.br While NHCs are the most extensively studied for this compound stabilization, the principle of Lewis base coordination is broadly applicable. For comparative context, the congener dichlorogermylene (GeCl₂) can be stabilized as a dioxane adduct, highlighting the general utility of Lewis base coordination in stabilizing reactive group 14 dihalides. capes.gov.brresearchgate.netnih.gov The ongoing exploration of diverse donor ligands continues to broaden the scope of isolable low-valent silicon compounds.

Table 3.1.2: Examples of Other Donor Ligand Stabilized Silicon and Germanium Species

| Donor Ligand | Stabilized Species | Key Feature | Reference |

| Amidinate | Monochlorosilylene (e.g., PhC(NtBu)₂SiCl) | Isolation of a stable silylene derivative | capes.gov.br |

| Dioxane | Dichlorogermylene (Cl₂Ge-dioxane adduct) | Stabilization of a reactive germylene species | nih.gov |

Structural Characteristics of Stabilized this compound Adducts

The stabilization of this compound through Lewis base adduct formation, particularly with NHCs, results in a three-coordinate silicon atom. capes.gov.brnih.govacs.org This coordination geometry significantly alters the electronic environment around silicon, reducing its electrophilicity and enhancing its stability. The Si-C bond in these NHC adducts is characterized by strong dative bonding, where the NHC ligand donates electron density to the silicon center. mdpi.comresearchgate.netgoettingen-research-online.de For example, in the (IPr)SiCl₂ complex, the silicon atom is bonded to the carbene carbon and two chlorine atoms. The geometry around silicon is typically trigonal planar or slightly pyramidal, influenced by the steric bulk and electronic nature of the specific NHC ligand. capes.gov.brnih.govacs.org

Isolation and Characterization of Stable this compound Compounds

The successful implementation of stabilization strategies has enabled the isolation and comprehensive characterization of this compound adducts. Compounds such as (NHC)SiCl₂ are typically isolated as crystalline solids and exhibit stability under an inert atmosphere. capes.gov.brresearchgate.netacs.org Characterization relies on a suite of standard spectroscopic techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H, ¹³C, and particularly ²⁹Si NMR, is indispensable for confirming the structure and purity of these silicon compounds. researchgate.netnih.govacs.orgresearchgate.netgoettingen-research-online.deacs.org The ²⁹Si NMR chemical shifts, for instance, provide critical information regarding the electronic environment of the silicon atom. researchgate.net

Single-crystal X-ray diffraction serves as a definitive method for establishing the molecular structure, coordination geometry, and precise bond parameters of isolated this compound adducts. researchgate.netnih.govacs.orggoettingen-research-online.de These crystallographic studies confirm the three-coordinate nature of the silicon atom and elucidate the bonding interactions between the silicon center and the stabilizing ligand. capes.gov.brnih.govacs.orggoettingen-research-online.de Complementary characterization methods, including elemental analysis and infrared (IR) spectroscopy, further validate the identity and purity of the synthesized compounds. researchgate.netacs.org

Compound List:

this compound (SiCl₂)

N-Heterocyclic Carbene (NHC)

1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

Monochlorosilylene PhC(NtBu)₂SiCl

Dioxane adduct of GeCl₂

Amidinate ligand

Reactivity and Reaction Mechanisms of Dichlorosilylene

Insertion Reactions of Dichlorosilylene

This compound readily undergoes insertion reactions, a process where the silylene effectively inserts itself into existing chemical bonds, typically σ-bonds. This reactivity is a hallmark of low-valent silicon species.

σ-Bond Insertion Mechanisms (e.g., Si-H, C-I, O-H bonds)

This compound has been observed to insert into various σ-bonds, including silicon-hydrogen (Si-H), carbon-iodine (C-I), and oxygen-hydrogen (O-H) bonds. These reactions generally result in the formation of new silicon-carbon, silicon-iodine, or silicon-oxygen bonds, increasing the coordination number and oxidation state of the silicon atom. For instance, insertion into a Si-H bond leads to the formation of a silyl-substituted silylene or a disilane (B73854) derivative, depending on the specific silylene precursor and reaction conditions nsf.gov. Similarly, insertion into C-I bonds of alkyl iodides or O-H bonds of alcohols can occur, yielding organosilicon compounds with incorporated chlorine atoms researchgate.netresearchgate.net.

Table 1: Representative Insertion Reactions of this compound

| Bond Type | Example Substrate | General Outcome/Product Type | Mechanistic Note |

| Si-H | R₃Si-H | R₃Si-SiCl₂-H | Concerted insertion into the Si-H bond. |

| C-I | R-I | R-SiCl₂-I | Concerted insertion into the C-I bond. |

| O-H | R-OH | R-O-SiCl₂-H | Concerted insertion into the O-H bond. |

Mechanistic Pathways of this compound Insertion

The insertion of this compound into σ-bonds is generally understood to proceed via a concerted mechanism, similar to that observed for many transition metal silylenes wikipedia.orglibretexts.org. In this pathway, the silylene approaches the σ-bond, forming a transient three-centered intermediate. The bond then cleaves, and new bonds form between the silicon atom and the atoms of the original σ-bond. This process leads to an increase in the silicon atom's oxidation state from +2 to +4. While direct experimental evidence for the precise mechanistic steps of this compound insertion into C-I or O-H bonds is less abundant in the provided search results compared to Si-H bonds, the general principles of silylene insertion are applicable. For example, studies on related silylenes suggest a direct, single-step addition without the formation of discrete intermediates researchgate.netresearchgate.net.

Cycloaddition Reactions of this compound

This compound actively participates in cycloaddition reactions, forming cyclic compounds by reacting with unsaturated organic molecules. These reactions are crucial for synthesizing novel silicon-containing ring systems.

[2+1] Cycloaddition to Unsaturated Organic Substrates (e.g., alkynes, dienes)

This compound is known to undergo [2+1] cycloaddition reactions with unsaturated substrates like alkynes and dienes. With alkynes, this typically leads to the formation of three-membered rings, such as silacyclopropenes libretexts.orgxmu.edu.cn. For example, the reaction of this compound with acetylene (B1199291) can yield a silacyclopropene derivative. When reacting with dienes, this compound can participate in [2+1] cycloadditions to form silacyclopropanes researchgate.netdntb.gov.ua, or it can engage in [4+1] cycloadditions, where the diene provides four atoms and the silylene provides one atom to form a five-membered ring sioc-journal.cn. These reactions are valuable for constructing strained cyclic organosilicon compounds.

Table 2: Cycloaddition Reactions Involving this compound

| Substrate Type | Example Substrate | Reaction Type | Product Type | Mechanistic Note |

| Alkyne | Acetylene | [2+1] | Silacyclopropene | Concerted or stepwise addition. |

| Diene | 1,3-Butadiene | [2+1] | Silacyclopropane | Concerted or stepwise addition. |

| Diene | Conjugated diene | [4+1] | Five-membered ring | Often involves transition metal catalysis or specific precursors. |

Mechanistic Elucidation of this compound Cycloadditions

The mechanisms of this compound cycloadditions are often studied through computational methods and in situ trapping experiments. The [2+1] cycloaddition of this compound to alkynes is generally considered to proceed via a concerted pathway, involving a cyclic transition state where the silylene adds across the triple bond libretexts.orgxmu.edu.cn. For reactions with dienes, such as the formation of silacyclopropanes from 1,3-butadiene, a [2+1] cycloaddition mechanism is proposed, where the silylene adds to one of the double bonds of the diene researchgate.netdntb.gov.ua. The [4+1] cycloaddition with conjugated dienes, as reviewed in sioc-journal.cn, typically involves transition metal catalysis or specific one-atom synthons and can proceed through various mechanistic pathways, often involving metallacycle intermediates.

Oxidative Addition Reactions of this compound

Similar to transition metal complexes, this compound can undergo oxidative addition reactions with small molecules. This reactivity is particularly noted when this compound is stabilized by ligands, such as N-heterocyclic carbenes (NHCs) capes.gov.brnih.govacs.org. These reactions involve the insertion of the silylene into a bond, such as the H-H bond of dihydrogen or C-H bonds of organic molecules, increasing the formal oxidation state of silicon from +2 to +4 researchgate.net. These processes are often analogous to the oxidative addition steps observed in homogeneous catalysis involving transition metals wikipedia.orglibretexts.org. For instance, the reaction with dihydrogen can lead to the formation of a dihydrido-silicon(IV) species. The low singlet-triplet gap of some silylenes facilitates these reactions, making them behave similarly to transition metal complexes in activating small molecules researchgate.net.

Table 3: Oxidative Addition Reactions of this compound

| Substrate | Reaction Type | Resulting Si Oxidation State | Mechanistic Note |

| H₂ | Oxidative Addition | +4 | Concerted pathway, analogous to transition metals. |

| C-H | Oxidative Addition | +4 | Concerted pathway, analogous to transition metals. |

Compound List:

this compound (SiCl₂)

Silanes (R₃Si-H)

Alkenes

Alkynes

Dienes (e.g., 1,3-Butadiene)

Perchloropolysilane ((SiCl₂)n)

Monochlorosilylene (PhC(NtBu)₂SiCl)

N-heterocyclic carbene (NHC) stabilized this compound ((NHC)SiCl₂)

Hexachlorodisilane (B81481) (Si₂Cl₆)

Trichlorosilane (B8805176) (HSiCl₃)

Silicon (Si)

Silicon tetrachloride (SiCl₄)

Germylenes (R₂Ge:)

Stannylenes (R₂Sn:)

Plumbylenes (R₂Pb:)

Dichloromethane (CH₂Cl₂)

Hydrogen (H₂)

Hydrogen chloride (HCl)

Alkyl halides

Dihydrides

Vaska's complex (trans-IrCl(CO)[P(C₆H₅)₃]₂)

Dihydrosilylene (SiH₂)

Silaformyl chloride (IPr·SiH(Cl)=O·B(C₆F₅)₃)

Alkoxide

Alcohol

Dioxane

Halides

Dialkylphosphanyl

Imine

Aldehyde

Ketone

Azide

Triazole

Cyclopentadiene (Cp)

Tropone

Styrene

Cyclooctene

Quinone

Dimethyl acetylenedicarboxylate (B1228247)

N-tosylhydrazones

tert-butyl nitrite (B80452) (TBN)

Isoxazolines

Nitrile oxides

Benzene

Indane

Cyclopentapyridines

Indole

Isoindole

Indolizine

Isophosphindole

Benzofuran

Benzothiophene

Benzoselenophene

Carbenes

Nitrenes

Carbon monoxide (CO)

Reactions with Small Molecules (e.g., N2O, NO, O2, CO)

This compound readily reacts with various small inorganic molecules, leading to the formation of new silicon-containing compounds. These reactions are crucial for understanding silicon chemistry and have been investigated using spectroscopic and computational methods.

Formation of Dichlorosilanone (B14465989) and Related Products

The reactions of this compound with oxygen-containing small molecules like nitrous oxide (N2O), nitric oxide (NO), and molecular oxygen (O2) typically result in the formation of dichlorosilanone (SiCl2O) or its polymeric forms.

Reaction with N2O: When this compound reacts with nitrous oxide, the primary products observed are dichlorosilanone (SiCl2O) and its polymers, along with nitrogen gas (N2) psu.edursc.orgreading.ac.uk.

Reaction with NO: The reaction of SiCl2 with nitric oxide yields dichlorosilanone and its polymers, as well as chlorine (Cl2) and nitrous oxide (N2O) psu.edursc.orgreading.ac.uk.

Reaction with O2: this compound reacts with molecular oxygen to produce dichlorosilanone and chlorine gas psu.edursc.orgreading.ac.uk.

Reaction with CO: this compound can form a 1:1 complex with carbon monoxide, which has been detected in argon matrices using FTIR spectroscopy. This complex is characterized as a nonclassical carbonyl complex researchgate.netacs.org.

Table 1: Reactions of this compound with Small Molecules

| Reactant | Primary Product(s) | Key Mechanistic Aspect/Intermediate | Citation(s) |

| N2O | SiCl2O, polymers | cyclo-Cl2SiO2 | psu.edursc.orgreading.ac.uk |

| NO | SiCl2O, polymers | cyclo-Cl2SiO2 | psu.edursc.orgreading.ac.uk |

| O2 | SiCl2O, Cl2 | cyclo-Cl2SiO2, chain mechanism | psu.edursc.orgreading.ac.uk |

| CO | SiCl2-CO complex | Nonclassical carbonyl complex | researchgate.netacs.org |

| CO2 | H2SiO, CO | Siloxiranone intermediate | researchgate.net |

Mechanistic Studies of this compound Reactions with Small Molecules

Mechanistic investigations into the reactions of this compound with small molecules often propose the involvement of cyclic intermediates. For reactions with N2O, NO, and O2, a key intermediate suggested by both experimental observations and ab initio calculations (at MP2 and G3 levels) is cyclo-Cl2SiO2 psu.edursc.orgreading.ac.uk. In the case of the reaction with O2, a chain mechanism has been proposed to account for the formation of Cl2 psu.edursc.orgreading.ac.uk. For the reaction with carbon dioxide (CO2), theoretical studies suggest a mechanism proceeding via a siloxiranone intermediate, leading to the formation of H2SiO and CO researchgate.net. The reaction of SiCl2 with CO results in a stable complex, with further thermal transformations being energetically unfavorable researchgate.net.

Disproportionation and Reductive Coupling Processes involving this compound

This compound is often generated in situ through the disproportionation of other silicon compounds. This process involves the redistribution of atoms or groups within a molecule or between molecules, leading to products with different oxidation states.

Disproportionation: Base-induced disproportionation of trichlorosilane (HSiCl3) or hexachlorodisilane (Si2Cl6) is a well-established route for generating this compound nih.govacs.orgcapes.gov.br. For instance, chloride ion-induced disproportionation of Si2Cl6 leads to the formation of tetrachlorosilane (B154696) (SiCl4) and the trichlorosilyl (B107488) anion ([SiCl3]−) acs.org. Amine-induced disproportionation pathways have also been studied, often involving this compound amine adducts as key intermediates researchgate.netnih.gov.

Reductive Coupling: While reductive coupling is a broad term encompassing reactions where molecules combine with a loss of electrons, often facilitated by reducing agents, the direct reductive coupling of this compound itself is not a primary focus in the provided literature. However, silanes and related compounds are involved in various reductive coupling strategies in organic and organometallic chemistry nih.govchemrxiv.orgscielo.org.bo.

Lewis Acid/Base Reactivity Profiles of this compound

The reactivity of this compound is significantly influenced by its electronic structure and its environment, allowing it to exhibit both electrophilic and nucleophilic characteristics.

Electrophilic Behavior of Free this compound

Free this compound, with its electron-withdrawing chlorine substituents and a vacant silicon 3p-orbital, predominantly displays electrophilic behavior nih.govacs.org. It acts as a Lewis acid, readily accepting electron pairs from Lewis bases acs.org. This electrophilicity is characteristic of many low-valent main group element species. Computational studies confirm that the electron population in the 3p-orbital of free SiCl2 is low, supporting its electron-accepting nature nih.govacs.org.

Nucleophilic Behavior of Stabilized this compound Complexes

The coordination of this compound to strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), can dramatically alter its reactivity profile, transforming its behavior from predominantly electrophilic to nucleophilic nih.govacs.orgresearchgate.netsci-hub.se. In these stabilized complexes, the electron-donating ligand enhances the electron density on the silicon center, enabling it to act as a Lewis base. These NHC-stabilized this compound complexes have been shown to react with Lewis acids, including boranes and transition metal complexes, and participate in ring-expansion reactions nih.govresearchgate.netsci-hub.seresearchgate.net.

Table 2: Lewis Acid/Base Reactivity of this compound

| Form of this compound | Primary Behavior | Interaction/Example | Citation(s) |

| Free SiCl2 | Electrophilic | Acts as Lewis acid, reacts with Lewis bases | nih.govacs.orgacs.org |

| Stabilized (e.g., Cl2Si-IPr) | Nucleophilic | Reacts with Lewis acids (boranes), transition metals | nih.govacs.orgresearchgate.netsci-hub.se |

List of Compounds Mentioned:

this compound (SiCl2)

Dichlorosilanone (SiCl2O)

Nitrous Oxide (N2O)

Nitric Oxide (NO)

Molecular Oxygen (O2)

Carbon Monoxide (CO)

Carbon Dioxide (CO2)

Chlorine (Cl2)

Nitrogen (N2)

Cyclo-Cl2SiO2

Siloxiranone

Trichlorosilane (HSiCl3)

Hexachlorodisilane (Si2Cl6)

Tetrachlorosilane (SiCl4)

Trichlorosilyl anion ([SiCl3]−)

SiCl2-CO complex

H2SiO

NHC-stabilized this compound (e.g., Cl2Si-IPr)

Boranes

Transition metal complexes

Trapping Experiments and Intermediate Characterization of this compound

This compound (SiCl₂) is a highly reactive, transient species that plays a significant role in various silicon-based chemical processes. Due to its inherent instability, direct observation and characterization necessitate specialized techniques that can isolate or stabilize this reactive intermediate. Trapping experiments and advanced spectroscopic methods are paramount in elucidating its behavior and reaction pathways.

Matrix Isolation Techniques

A cornerstone for studying highly reactive species like this compound is the matrix isolation technique . This method involves co-depositing the reactive species, often generated in situ through methods such as pyrolysis or photolysis, with an excess of an inert gas (e.g., argon, krypton, or xenon) onto a cryogenic surface maintained at very low temperatures, typically between 5 K and 20 K researchgate.netmdpi.comcapes.gov.br. At these temperatures, the inert matrix effectively isolates the reactive molecules, preventing diffusion and subsequent unwanted reactions, such as polymerization or decomposition, thereby allowing for their spectroscopic characterization as isolated monomers or weakly bound complexes.

Spectroscopic Detection and Characterization

The stabilized species within the inert matrices are then probed using various spectroscopic methods to identify and characterize this compound and its reaction products.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying this compound and its complexes. Studies have detected characteristic absorption bands associated with the Si-Cl stretching vibrations of SiCl₂ trapped in argon matrices capes.gov.brresearchgate.net. For instance, the interaction of this compound with dinitrogen (N₂) in mixed Ar-N₂ matrices has been characterized by distinct bands attributed to symmetric and antisymmetric stretching vibrations of the Si-Cl bonds in the SiCl₂N₂ complex researchgate.net. Similarly, the formation of complexes between SiCl₂ and other small molecules like carbon monoxide (CO) and carbon dioxide (CO₂) has been directly observed and characterized using IR spectroscopy researchgate.netresearchgate.net. The this compound-hydrogen chloride (SiCl₂-HCl) complex has also been directly detected via matrix IR spectroscopy, with subsequent photolysis revealing insertion into the H-Cl bond to form trichlorosilane osti.gov.

Electron Spin Resonance (ESR) Spectroscopy: While less frequently detailed for this compound itself in the provided literature, ESR (also known as Electron Paramagnetic Resonance or EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals or certain electronic states of transient molecules wikipedia.org. Studies on related silylene species have employed EPR to confirm their spin states and electronic properties sciengine.comacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For stabilized forms of this compound, such as those coordinated to N-heterocyclic carbenes (NHCs), NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides detailed structural and electronic information acs.orgresearchgate.net. These techniques are crucial for confirming the coordination of the silylene ligand and characterizing the resulting silicon-containing complexes.

Reactions with Trapping Agents

This compound's high reactivity makes it an excellent candidate for trapping experiments with various substrates, leading to the formation of stable or characterizable products.

Reactions with Small Molecules: this compound readily forms donor-acceptor complexes with Lewis bases. Studies have reported the spectroscopic detection of complexes with carbon monoxide (CO), carbon dioxide (CO₂), dinitrogen (N₂), and hydrogen chloride (HCl) within low-temperature matrices researchgate.netresearchgate.netosti.gov. The SiCl₂-HCl complex, for instance, undergoes insertion into the H-Cl bond upon photolysis to yield trichlorosilane osti.gov.

Reactions with Unsaturated Hydrocarbons: The addition of this compound to unsaturated molecules like acetylene has been investigated using matrix isolation FTIR spectroscopy. These reactions yield cyclic and linear silane (B1218182) products, such as 1,1-dichloro-1-silacycloprop-2-ene and 3,3-dichloro-3-silaprop-1-yne researchgate.net.

Reactions with Other Precursors: this compound can also be generated from precursors like hexachlorodisilane (Si₂Cl₆). Under specific conditions, such as in the presence of diarylmethanones, this compound can form adducts that subsequently lead to the reductive coupling of carbonyl compounds, forming tetraarylethylenes in a process analogous to the sila-McMurry reaction acs.org.

Characterization of Stabilized this compound Complexes

While the focus is on transient this compound, the characterization of its stabilized derivatives, particularly those involving N-heterocyclic carbene (NHC) ligands, provides valuable indirect insights. Complexes such as (IPr)SiCl₂ (where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been synthesized and characterized by NMR spectroscopy, IR spectroscopy, and X-ray crystallography acs.orgresearchgate.net. These studies reveal the coordination behavior of this compound as a ligand and offer a deeper understanding of its electronic properties and potential reactivity. For example, reactions of stabilized (IPr)SiCl₂ with transition metal precursors have yielded stable transition metal-dichlorosilylene complexes, characterized by multinuclear NMR spectroscopy and X-ray crystallography acs.org.

Compound List:

this compound (SiCl₂)

Acetylene

1,1-dichloro-1-silacycloprop-2-ene

3,3-dichloro-3-silaprop-1-yne

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Dinitrogen (N₂)

Hydrogen chloride (HCl)

Trichlorosilane (HSiCl₃)

Diarylmethanones

Tetraarylethylenes

N-heterocyclic carbene (NHC)

IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

(IPr)SiCl₂

(IPr)SiCl₂·V(CO)₃(η⁵-C₅H₅)

(IPr)SiCl₂·Co(CO)(η⁵-C₅H₅)

(IPr)SiCl₂·Fe(CO)₄

Hexachlorodisilane (Si₂Cl₆)

Coordination Chemistry of Dichlorosilylene Complexes

Dichlorosilylene as a Ligand in Transition Metal Complexes

The development of stable NHC-stabilized this compound adducts has been pivotal in enabling its coordination to transition metals. These adducts, such as IPr·SiCl₂ (where IPr denotes the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) ligand), serve as effective precursors for generating transition metal–this compound complexes. capes.gov.bracs.orgsci-hub.se

Synthesis and Characterization of Transition Metal–this compound Adducts

The synthesis of transition metal complexes featuring this compound ligands typically involves the reaction of pre-formed NHC-stabilized this compound with appropriate transition metal precursors. For instance, the reaction of IPr·SiCl₂ with vanadium, cobalt, and iron carbonyl complexes has yielded isolable and characterizable adducts. goettingen-research-online.deresearchgate.net

Specifically, the reaction of IPr·SiCl₂ with (η⁵-C₅H₅)V(CO)₄ leads to the formation of the vanadium complex IPr·SiCl₂·V(CO)₃(η⁵-C₅H₅). Similarly, reactions with (η⁵-C₅H₅)Co(CO)₂ and Fe₂(CO)₉ produce the corresponding cobalt complex, IPr·SiCl₂·Co(CO)(η⁵-C₅H₅), and iron complex, IPr·SiCl₂·Fe(CO)₄, respectively. goettingen-research-online.deresearchgate.net These resulting complexes are generally stable under inert atmospheric conditions and exhibit solubility in common organic solvents. researchgate.net

Characterization of these transition metal–this compound complexes relies on a suite of analytical techniques. Elemental analyses are performed to confirm the stoichiometry of the synthesized compounds. Spectroscopic methods, including ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR), provide detailed information about the electronic environment of the atoms within the complexes. For example, the ²⁹Si NMR spectrum of the vanadium complex IPr·SiCl₂·V(CO)₃(η⁵-C₅H₅) shows a characteristic resonance at δ 59.20 ppm. goettingen-research-online.de Single-crystal X-ray crystallography is crucial for determining the precise molecular structures, revealing bond lengths and angles. In the iron complex IPr·SiCl₂·Fe(CO)₄, key structural parameters include a Si-C bond length to the carbene of 1.949(4) Å, an average Si-Cl bond length of 2.1062(6) Å, and a nearly linear Si-Fe-C bond angle of 177.01(19)°. goettingen-research-online.de The cobalt analogue, IPr·SiCl₂·Co(CO)(η⁵-C₅H₅), features an Si-C bond length of 1.9564(16) Å. goettingen-research-online.de

Data Table 1: Synthesis and Characterization of Transition Metal–this compound Adducts

| Complex Name | Transition Metal | NHC Ligand | Key Characterization Data | Reference |

| IPr·SiCl₂·V(CO)₃(η⁵-C₅H₅) | Vanadium (V) | IPr | ²⁹Si NMR: δ 59.20 ppm | goettingen-research-online.de |

| IPr·SiCl₂·Co(CO)(η⁵-C₅H₅) | Cobalt (Co) | IPr | Si-C (carbene) bond: 1.9564(16) Å; Avg. Si-Cl: 2.1062(6) Å | goettingen-research-online.de |

| IPr·SiCl₂·Fe(CO)₄ | Iron (Fe) | IPr | Si-C (carbene) bond: 1.949(4) Å; Avg. Si-Cl: 2.1062(6) Å; Si-Fe-C angle: 177.01(19)° | goettingen-research-online.de |

Electronic Structure and Bonding in this compound–Transition Metal Complexes

The coordination of this compound to transition metals, particularly when stabilized by NHC ligands, results in a complex interplay of electronic effects and bonding interactions. sci-hub.se The SiCl₂ moiety primarily functions as a σ-donor ligand, with the lone pair of electrons on the silicon atom being donated into vacant orbitals of the transition metal center. sci-hub.senih.govresearchgate.net This σ-donation is a fundamental aspect of its role as a ligand. While the NHC ligand provides substantial stabilization, the bond formed between silicon and the transition metal is characterized by covalent interactions that can exhibit varying degrees of polarization. researchgate.net

Theoretical investigations, employing methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses, have been instrumental in elucidating the detailed electronic structure and bonding characteristics of these complexes. goettingen-research-online.deresearchgate.netacs.orgnih.gov These studies reveal that the Si-metal bond can be described as a push-pull system, where electron density is transferred. researchgate.net Computational analyses of related systems have quantified the strength of these bonds using the Wiberg Bond Index (WBI), which indicates the extent of covalent bonding. For instance, in a simplified computational model of an iron complex, the Si-Fe bond displayed a WBI of 0.69, suggesting a moderate single bond character. researchgate.net Furthermore, the polarization of this bond was found to be approximately 51% towards silicon, underscoring the electron-donating capacity of the silicon center in this coordination environment. researchgate.net The electronic structure can also involve intramolecular charge transfer transitions, with the highest occupied molecular orbital (HOMO) often localized on the Si-metal bond or the silylene unit, while the lowest unoccupied molecular orbital (LUMO) may reside on the carbene ligand. nih.gov The inherent ambiphilic nature of this compound is also evident in these complexes, allowing it to engage in diverse bonding modes depending on the specific transition metal and other ancillary ligands. goettingen-research-online.de

Data Table 2: Electronic Structure Parameters of this compound–Transition Metal Complexes (Theoretical Insights)

| Complex (or Model) | Bond | Interaction Type | Wiberg Bond Index (WBI) | Bond Polarization (towards Si) | Reference |

| Simplified Fe complex model (related to researchgate.net) | Si–Fe | σ-donation | 0.69 | ~51% | researchgate.net |

| Related silylene-germylene systems (general trend) | Si–L | σ-donation | N/A | 71.6–77.5% | acs.org |

(Note: Data for the second row are derived from general trends observed in related silylene-germylene systems and are not direct measurements of SiCl₂-transition metal complexes.)

Reactivity of Coordinated this compound

The coordination of this compound to transition metals, often stabilized by NHC ligands, significantly modifies its intrinsic reactivity. This stabilization transforms this compound from a fleeting intermediate into a more accessible and versatile chemical entity for synthetic transformations. capes.gov.bracs.orgnih.gov The presence of the transition metal center influences the electronic properties of the SiCl₂ unit, thereby modulating its inherent electrophilic or nucleophilic character. nih.gov

This compound-NHC complexes have demonstrated notable Lewis basicity, enabling them to participate in reactions with Lewis acids, including other transition metal complexes. nih.govresearchgate.net These interactions can lead to the generation of zwitterionic intermediates or subsequent ring-expansion products. nih.govresearchgate.net In a manner analogous to other N-heterocyclic silylenes, this compound coordinated to a transition metal can undergo oxidative addition reactions with organic substrates, resulting in the formation of Si(IV) compounds. capes.gov.bracs.org

Furthermore, the chloro-substituents present on the coordinated this compound moiety provide avenues for further chemical modifications. Metathesis reactions can be employed to introduce novel functionalities onto the silicon atom, leading to the synthesis of diverse silicon-containing compounds. capes.gov.bracs.org These chloro-substituents also offer opportunities for the preparation of other low-valent silicon species through reductive processes. capes.gov.bracs.org Additionally, the SiCl₂ unit within these complexes has been observed to function as a chlorinating agent in specific reaction contexts. researchgate.net This enhanced reactivity profile, stemming from its stabilization and coordination to transition metals, highlights the utility of this compound as a valuable ligand and a precursor in advanced silicon chemistry.

Compound List:

this compound (SiCl₂)

N-heterocyclic carbene (NHC)

(η⁵-C₅H₅)V(CO)₄

(η⁵-C₅H₅)Co(CO)₂

Fe₂(CO)₉

IPr·SiCl₂·V(CO)₃(η⁵-C₅H₅)

IPr·SiCl₂·Co(CO)(η⁵-C₅H₅)

IPr·SiCl₂·Fe(CO)₄

IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Theoretical and Computational Investigations of Dichlorosilylene

Quantum Chemical Studies on Dichlorosilylene Structure and Electronic Properties

Quantum chemical calculations are instrumental in providing detailed insights into the electronic structure and geometric parameters of this compound, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study this compound and its derivatives due to its balance of accuracy and computational efficiency. DFT calculations have been used to determine equilibrium geometries, electronic energy levels, and properties such as dipole moments and charge distributions. For instance, DFT has been employed to investigate the adsorption of SiCl₂ on surfaces, such as SiC diva-portal.orgutoronto.caresearchgate.net and copper silicide utoronto.ca, providing adsorption energies and analyzing the electronic interactions involved. Studies on stabilized silylene complexes, which involve this compound moieties, have utilized DFT to understand their electronic structure, bonding, and the origins of their observed colors, often attributed to intramolecular charge transfer (ICT) transitions figshare.comnih.gov. These calculations frequently involve functionals like B3LYP and M06, often paired with various basis sets like 6-31G(d,p) or Def2TZVP utoronto.caresearchgate.netacs.org. DFT has also been used to analyze bonding characteristics, including charge transfer and orbital interactions, within silylene complexes acs.orgnih.govresearchgate.netscirp.org.

Ab Initio Methods and High-Level Calculations

Ab initio methods, which are based on fundamental physical principles without empirical parameters, offer higher accuracy for electronic structure calculations. These methods, including Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn), have been employed to investigate the electronic states and properties of this compound with high precision. For example, ab initio studies have been performed to determine the electronic spectrum of SiCl₂, calculating transition energies between electronic states capes.gov.br. High-level correlated methods like CCSD(T) and QCISD(T), often combined with extensive basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ), have been used to accurately predict geometries, vibrational frequencies, and energy differences between electronic states, including singlet and triplet states capes.gov.brcaltech.eduacs.org. These calculations are vital for understanding the fundamental electronic structure and potential energy surfaces of SiCl₂. The GVB-dissociation consistent CI (DCCI) method has also been developed to accurately predict singlet-triplet energy gaps caltech.edu.

Table 1: Structural Properties of this compound (SiCl₂) in Excited States

| State | Si-Cl Bond Length (Å) | Cl-Si-Cl Angle (°) | Reference |

| ùB₁ | 2.055 ± 0.008 | 119.4 ± 0.4 | acs.org |

| ã³B₁ | 2.041 ± 0.005 | 115.4 or 114.5 | acs.org |

Computational Elucidation of this compound Reaction Pathways and Energetics

Computational chemistry provides critical insights into the reaction mechanisms and energy profiles involving this compound. By calculating potential energy surfaces, transition states, and reaction intermediates, researchers can map out reaction pathways.

DFT and ab initio methods have been used to study the reaction of SiCl₂ with atoms like H and Cl, revealing competing pathways such as direct abstraction and addition-elimination, along with their associated energy barriers acs.org. Studies on chemical vapor deposition processes have modeled the adsorption and diffusion of SiCl₂ on surfaces, yielding adsorption energies and migration activation energies diva-portal.orgutoronto.ca. For example, SiCl₂ adsorption on SiC surfaces has been calculated to have an energy of approximately 100 kJ/mol, with a low migration activation energy of 4 kJ/mol diva-portal.org. The formation of SiCl₂ from the decomposition of other chlorosilanes (e.g., SiCl₄, SiH₂Cl₂, SiHCl₃) has also been investigated, with some pathways found to be exothermic without energy barriers, while others involve significant activation energies utoronto.caresearchgate.net. Theoretical studies have also explored the mechanisms of silylene addition reactions to unsaturated organic compounds, providing details on the transition structures and energy differences between competing pathways acs.orgresearchgate.net.

Bonding Analyses and Orbital Interactions in this compound Derivatives

Understanding the nature of chemical bonds and orbital interactions is fundamental to explaining the reactivity and stability of this compound and its derivatives. Techniques such as Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are commonly employed.

In silylene-carbonyl complexes, bonding is described by a donor-acceptor interaction involving σ-donation from the carbonyl group into the empty p-orbital of silicon and π-back-donation from the silicon lone pair into the carbonyl π* antibonding orbitals nih.govresearchgate.net. An additional π-back-donation from a Si-R σ-orbital into the π*CO antibonding orbitals has been identified as a key factor contributing to the stability of these compounds nih.govresearchgate.net. The electron-withdrawing nature of the chlorine substituents in SiCl₂ itself influences its electronic structure, promoting electrophilic behavior acs.org. Bonding analyses in derivatives have revealed complex orbital interactions, such as those between silylene moieties and other silicon atoms, involving donor-acceptor interactions between occupied and vacant orbitals acs.orgresearchgate.net.

Kinetic and Thermochemical Calculations for this compound Reactions

Kinetic and thermochemical calculations provide quantitative data on reaction rates and thermodynamic stability. These calculations are essential for building accurate chemical kinetic models and understanding reaction feasibility.

The thermochemical properties of this compound have been computed, including its standard enthalpy of formation (ΔfH°gas) and standard entropy (S°gas). For example, the gas-phase enthalpy of formation is reported as -168.62 kJ/mol, with a standard entropy of 281.30 J/mol·K nist.gov. Heat capacity data can also be derived using parameters from the Shomate equation nist.gov. Kinetic calculations have determined activation energies for various reactions. For instance, the activation energy for the abstraction of a chlorine atom from SiCl₂ by a hydrogen atom is calculated to be 16.4 kcal/mol, while an addition-elimination pathway involving SiCl₂ and H has a barrier of 29.6 kcal/mol acs.org. Adsorption energies for SiCl₂ on surfaces have been computed, such as approximately 100 kJ/mol on SiC diva-portal.org.

Table 2: Thermochemical Data for this compound (SiCl₂)

| Property | Value | Units | Reference |

| ΔfH°gas | -168.62 | kJ/mol | nist.gov |

| S°gas (1 bar) | 281.30 | J/mol·K | nist.gov |

| Heat Capacity (Shomate) | |||

| A | 57.28398 | nist.gov | |

| B | 0.996667 | nist.gov | |

| C | -0.413240 | nist.gov | |

| D | 0.063232 | nist.gov | |

| E | -0.571313 | nist.gov | |

| F | -187.6511 | nist.gov | |

| G | 347.1335 | nist.gov | |

| H | -168.6152 | nist.gov |

Table 3: Kinetic and Energetic Data for this compound Reactions

| Reaction/Process | Parameter | Value | Units | Reference |

| SiCl₂ + H → HCl + SiCl | Cl Abstraction Barrier | 16.4 | kcal/mol | acs.org |

| SiCl₂ + H → SiCl₂H (Addition-Elimination) | Barrier | 29.6 | kcal/mol | acs.org |

| SiCl₂ Adsorption on SiC | Adsorption Energy | ~100 | kJ/mol | diva-portal.org |

| SiCl₂ Migration on SiC | Activation Energy | 4 | kJ/mol | diva-portal.org |

Compound Name List:

this compound (SiCl₂)

Silylene (SiH₂)

Germylene (GeH₂)

Stannylene (SnH₂)

Plumbylene (PbH₂)

Chlorosilanes (e.g., SiH₄-nCln)

Trichlorosilane (B8805176) (SiHCl₃)

Silicon Tetrachloride (SiCl₄)

Dichlorosilane (B8785471) (SiH₂Cl₂)

Monochlorosilylene (SiHCl)

Disilane (B73854) (Si₂H₆)

Trisilane (Si₃H₈)

Tetrasilane (Si₄H₁₀)

Disilene

Cyclotrisilene

Methylsilylene

Carbene (CCl₂)

Phosphinidene (Ar-P)

N-heterocyclic carbene (NHC)

Cyclic alkyl(amino) carbene (cAAC)

Silicenium ions

Silaethylene

Silicon carbide (SiC)

Copper Silicide (Cu₃Si)

Carbonyl complexes

Spectroscopic Characterization Methodologies in Dichlorosilylene Research

Infrared (IR) Spectroscopy for Dichlorosilylene and Adducts

Infrared (IR) spectroscopy is a crucial tool for identifying this compound and its derivatives by probing their characteristic molecular vibrations.

Matrix isolation is a technique where reactive species are trapped in a cryogenic, inert matrix (such as argon or nitrogen) at very low temperatures (typically around 10 K). uc.pt This method prevents the self-aggregation of this compound and allows for its direct spectroscopic study using Fourier-transform infrared (FTIR) spectroscopy. uc.pt

Early studies successfully produced this compound by reacting silicon tetrahalides with elemental silicon at high temperatures (900-1150°C) and trapping the resulting molecules in neon, argon, or nitrogen matrices. scispace.comcapes.gov.br The fundamental vibrational frequencies of isolated SiCl₂ were observed and assigned. scispace.comcapes.gov.br Isotopic substitution studies, particularly with chlorine (³⁵Cl/³⁷Cl) and silicon (²⁸Si/²⁹Si/³⁰Si) isotopes, have been instrumental in confirming these assignments and determining the molecule's geometry. The observed isotopic splitting patterns allow for the precise calculation of the Cl-Si-Cl bond angle. scispace.com

Matrix isolation FTIR has also been effectively used to study the formation of weakly bound complexes between this compound and other small molecules. For instance, co-deposition of SiCl₂ with molecules like acetylene (B1199291) or carbon monoxide in an argon matrix leads to the formation of 1:1 adducts. researchgate.netresearchgate.net The formation of these complexes is evidenced by shifts in the vibrational frequencies of both the this compound and the interacting molecule. For example, in the SiCl₂-CO complex, a positive shift in the ν(CO) stretching frequency was observed, indicating a nonclassical carbonyl complex where SiCl₂ acts as a Lewis acid. researchgate.net

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | a₁ | 502.8 | Symmetric Si-Cl Stretch |

| ν₂ | a₁ | 202.0 | Bending |

| ν₃ | b₁ | 512.5 | Asymmetric Si-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Complexes (e.g., ²⁹Si NMR)

Due to its instability, NMR spectroscopy of free this compound is not feasible. However, NMR, particularly ²⁹Si NMR, is an indispensable tool for characterizing stabilized this compound adducts and complexes. The chemical environment around the silicon atom profoundly influences its ²⁹Si chemical shift (δ).

The stabilization of this compound is often achieved by coordination with strong Lewis bases, such as N-heterocyclic carbenes (NHCs). acs.orgresearchgate.net These NHC-stabilized this compound adducts are often stable enough to be studied in solution by NMR at room temperature. nih.gov The ²⁹Si NMR spectrum of these complexes provides direct evidence of the formation of the Si-Lewis base bond. For example, in NHC-stabilized silylene complexes, the silicon atom is typically shielded compared to base-free silylenes, resulting in ²⁹Si NMR chemical shifts in the range of 25–100 ppm. nih.gov In contrast, base-free, two-coordinate silylenes exhibit highly deshielded signals, often exceeding 200 ppm. nih.gov

The reaction of the NHC-stabilized this compound, IPr·SiCl₂ (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), with various transition metal fragments affords stable this compound-transition metal complexes. acs.org The ²⁹Si NMR chemical shifts for these complexes provide valuable information about the electronic nature of the silicon center and the Si-metal bond.

| Compound | Solvent | ²⁹Si Chemical Shift (δ, ppm) |

|---|---|---|

| IPr·SiCl₂·Fe(CO)₄ | C₆D₆ | 41.5 |

| IPr·SiCl₂·Co(CO)(η⁵-C₅H₅) | C₆D₆ | 70.1 |

| IPr·SiCl₂·V(CO)₃(η⁵-C₅H₅) | C₆D₆ | 96.5 |

| η¹-Cp′′′Al(Cl₂) ← Si(L)-SiL | C₆D₆ | 49.2, 57.0 |

Note: L = PhC(NtBu)₂, Cp′′′ = 1,2,4-tBu₃C₅H₂. acs.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic structure of this compound by probing the transitions between its electronic energy levels. wikipedia.org The absorption of UV or visible light excites electrons from occupied molecular orbitals to unoccupied ones. libretexts.org For SiCl₂, the relevant transition involves the promotion of a non-bonding electron from the highest occupied molecular orbital (HOMO) to the vacant p-orbital, which is the lowest unoccupied molecular orbital (LUMO).

Gas-phase studies have identified a broad, structureless absorption band for this compound in the near-ultraviolet region, with a maximum absorption (λₘₐₓ) centered around 320-340 nm. This absorption is assigned to the ¹B₁ ← ¹A₁ electronic transition. The energy of this transition provides insight into the HOMO-LUMO gap of the molecule. The characteristics of this absorption band can be influenced by the solvent or matrix environment. wikipedia.org

Mass Spectrometry for Gas-Phase this compound Detection and Trapping Products

Mass spectrometry (MS) is a powerful technique for the detection of transient species in the gas phase. This compound is often generated by high-temperature pyrolysis of precursors like hexachlorodisilane (B81481) (Si₂Cl₆) or trichlorosilane (B8805176) (SiHCl₃). researchgate.netresearchgate.net The gas-phase products are then directly analyzed by a mass spectrometer. The mass spectrum will show a characteristic pattern for the SiCl₂⁺ ion, reflecting the natural isotopic abundance of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl).

Furthermore, MS is used to identify the products of reactions between this compound and various trapping agents. For example, when buta-1,3-diene is used as a trapping agent, the formation of 1,1-dichloro-1-silacyclopent-3-ene is confirmed by detecting its corresponding molecular ion in the mass spectrum. researchgate.net This confirms the successful generation of SiCl₂ in the gas phase. researchgate.net This method has also been applied to study the gas-phase reactions of SiCl₂ with other molecules like nitrous oxide (N₂O) and oxygen (O₂), where products such as dichlorosiloxane (SiCl₂O) are identified. researchgate.net

X-ray Crystallography for Solid-State Structures of Stabilized Dichlorosilylenes and Derivatives

The most common strategy for obtaining crystalline samples is the stabilization of this compound with Lewis bases, particularly N-heterocyclic carbenes (NHCs). acs.org The crystal structures of these adducts, such as IPr·SiCl₂, confirm the coordination of the carbene to the silicon atom. nih.gov

Additionally, the structures of transition metal complexes containing the SiCl₂ ligand have been elucidated by X-ray crystallography. acs.org These studies reveal key structural parameters, such as the Si-metal bond distance and the geometry around the silicon atom, which is typically a distorted tetrahedron. This information is crucial for understanding the nature of the bonding between the silylene ligand and the metal center. acs.orgtamu.edu

| Compound | Si Coordination Geometry | Key Bond Length (Å) | Key Bond Angle (°) |

|---|---|---|---|

| IPr·SiCl₂·Fe(CO)₄ | Distorted Tetrahedral | Si-Fe: 2.302(1) | Cl-Si-Cl: 104.5(1) |

| IPr·SiCl₂·Co(CO)(η⁵-C₅H₅) | Distorted Tetrahedral | Si-Co: 2.221(1) | Cl-Si-Cl: 103.9(1) |

| IPr·SiCl₂·V(CO)₃(η⁵-C₅H₅) | Distorted Tetrahedral | Si-V: 2.450(1) | Cl-Si-Cl: 102.3(1) |

Data from reference acs.org.

Applications and Emerging Research Avenues Involving Dichlorosilylene

Dichlorosilylene as a Synthetic Building Block for Novel Silicon Compounds

This compound (SiCl₂), once primarily known as a high-temperature transient species, has become an indispensable building block in modern silicon chemistry. acs.orgnih.gov The transformation of this highly reactive intermediate into a versatile synthetic tool was largely enabled by its stabilization with N-heterocyclic carbenes (NHCs). acs.orgnih.gov The resulting (NHC)SiCl₂ adducts are stable, isolable compounds that serve as a convenient source of the SiCl₂ moiety for a wide range of chemical transformations under mild conditions. acs.orgnih.govacs.org

The utility of NHC-stabilized this compound stems from its ability to undergo oxidative addition reactions with various organic substrates, leading to the formation of Si(IV) compounds. acs.orgnih.gov This reactivity has been harnessed to synthesize novel silicon compounds, some of which were previously only hypothesized as short-lived species. acs.orgnih.gov For example, reactions with appropriate substrates have led to the formation of silaoxiranes, silaimines with tricoordinate silicon atoms, silaisonitriles, and silaformyl chloride. acs.orgnih.gov

Furthermore, the presence of chloro-substituents on the silicon center of both the (NHC)SiCl₂ precursor and its products offers a significant advantage. acs.orgnih.gov These chloro groups are amenable to metathesis reactions, allowing for the straightforward introduction of new functionalities and the synthesis of a diverse array of organosilicon compounds. acs.orgnih.gov This two-step approach—oxidative addition followed by metathesis—provides a powerful strategy for constructing complex silicon-based molecular architectures. This compound transfer to unsaturated substrates like conjugated dienes or alkynes can also be used to afford silicon-containing rings such as silacyclopentenes or 1,4-disilacyclohexa-2,5-dienes. researchgate.net For instance, the reaction of this compound with diphenylacetylene (B1204595) can yield a trisilacyclopentene derivative. capes.gov.br

| Precursor System | Reaction Type | Resulting Product Class / Example |

| (NHC)SiCl₂ | Oxidative Addition | Si(IV) compounds acs.orgnih.gov |

| (NHC)SiCl₂ | Reaction with specific substrates | Silaoxiranes, silaimines, silaisonitriles acs.orgnih.gov |

| (NHC)SiCl₂ | Reaction with diphenylacetylene | Trisilacyclopentene derivative capes.gov.br |

| Thermally generated SiCl₂ | Transfer to unsaturated substrates | Silacyclopentenes, 1,4-disilacyclohexa-2,5-dienes researchgate.net |

Role of this compound in Low-Valent Silicon Chemistry

This compound is a central species in the field of low-valent silicon chemistry, which explores compounds where silicon is in an oxidation state lower than +4. acs.orgnih.gov As a silylene, SiCl₂ is a heavier analogue of a carbene (R₂C:), belonging to a class of low-valent group 14 element compounds that includes germylenes (R₂Ge:), stannylenes (R₂Sn:), and plumbylenes (R₂Pb:). acs.orgresearchgate.net These species are of fundamental interest because their electronic properties differ significantly from their lighter congeners and because they can exhibit reactivity that mimics transition metals. acs.orgnih.gov

Historically, this compound was a challenging species to study due to its high reactivity and tendency to polymerize into perchloropolysilane ((SiCl₂)n) or decompose. nih.govacs.org Its isolation as a stable, free monomeric compound was a long-standing challenge in silicon chemistry. acs.orgnih.gov A significant breakthrough was the stabilization and isolation of SiCl₂ using N-heterocyclic carbenes (NHCs). acs.org The resulting adduct, (NHC)SiCl₂, features a three-coordinate silicon atom with a lone pair of electrons, making the chemistry of this compound readily accessible in the laboratory. acs.orgacs.org

This accessibility has solidified the role of SiCl₂ as a key player in low-valent silicon chemistry. The chloro-substituents in (NHC)SiCl₂ are particularly important, as they provide a synthetic handle for further reduction reactions. acs.orgnih.gov This allows for the synthesis of other novel compounds featuring low-valent silicon, expanding the scope and understanding of silicon's diverse chemical behavior. acs.orgnih.gov The study of this compound and its stabilized forms provides a crucial platform for comparing the properties and reactivity trends among group 14 dihalides. acs.orgresearchgate.net

| Group 14 Dichloride | Compound | Stability as a Free Monomer |

| Carbon | CCl₂ | Highly reactive intermediate acs.orgresearchgate.net |

| Silicon | SiCl₂ | Highly reactive intermediate acs.orgresearchgate.net |

| Germanium | GeCl₂ | Can be stabilized as a dioxane adduct acs.orgresearchgate.net |

| Tin | SnCl₂ | Stable compound acs.orgresearchgate.net |

| Lead | PbCl₂ | Stable compound acs.orgresearchgate.net |

Potential in Metal-Free Catalysis and Small Molecule Activation (as a conceptual mimic)

Compounds with low-valent main group elements, including this compound, have garnered significant attention for their potential to mimic the reactivity of transition metals, particularly in the activation of small, often inert, molecules. acs.orgnih.govresearchgate.net This capability opens up avenues for developing novel metal-free catalytic systems. researcher.life Silylenes, in general, are known to possess an ambiphilic nature, meaning they can act as both a Lewis acid (electron acceptor) and a Lewis base (electron donor). acs.orgrsc.org This dual reactivity is key to their ability to activate small molecules such as H₂, CO, NH₃, and O₂. rsc.org

The stabilization of this compound by N-heterocyclic carbenes has been instrumental in exploring this potential. The resulting (NHC)SiCl₂ adduct possesses a lone pair of electrons on the silicon atom, allowing it to function as a two-electron σ-donor ligand in reactions. researchgate.netnih.gov This Lewis basicity has been demonstrated in its reactions with Lewis acids and transition metal complexes. researchgate.net

The concept of using silylenes for small molecule activation is a vibrant area of research aimed at achieving catalytic transformations without relying on precious or toxic metals. researcher.liferesearchgate.net While metal-coordinated silylene complexes have shown catalytic utility, the ultimate goal for many researchers is to develop systems where the silylene itself is the active catalyst. researcher.liferesearchgate.net this compound serves as a fundamental model in this pursuit. Its reactions provide insight into the elementary steps of bond activation at a main-group center, contributing to the rational design of more sophisticated metal-free catalysts. acs.orgrsc.orgresearchgate.net

| Silylene System | Small Molecule Activated | Type of Transformation |

| Amidinate stabilised 1,2-disilylene | Carbon Dioxide (CO₂) | Reduction to CO rsc.org |

| Amidinate stabilised 1,2-disilylene | Nitrous Oxide (N₂O) | Reduction to N₂ and formation of Si-O bonds rsc.org |

| Amidinate stabilised 1,2-disilylene | Ethylene (C₂H₄) | Insertion into Si-Si bond rsc.org |

| General Silylenes | H₂, NH₃, O₂, H₂O | Bond activation rsc.org |

Precursors for Silicon Materials Science (Academic Relevance, e.g., Chemical Vapor Deposition intermediates)

This compound holds significant academic and industrial relevance as a key reactive intermediate in the synthesis of silicon-based materials, most notably through Chemical Vapor Deposition (CVD) processes. acs.orgacs.org In the Siemens process, which is used to produce high-purity, electronic-grade silicon, SiCl₂ is a proposed gas-phase intermediate. acs.orgnih.gov It is formed from the high-temperature (around 1150 °C) thermal decomposition of trichlorosilane (B8805176) (HSiCl₃) and subsequently decomposes to elemental silicon and silicon tetrachloride (SiCl₄). acs.orgnih.gov

The role of this compound as an intermediate is also critical in the CVD of other silicon-containing thin films. For instance, in the deposition of silicon nitride (Si₃N₄) films from dichlorosilane (B8785471) (SiH₂Cl₂) and ammonia (B1221849) (NH₃), gas-phase SiCl₂ is formed via the decomposition of dichlorosilane. researchgate.net Understanding the reaction kinetics of SiCl₂, such as its insertion into N-H, Si-H, and Si-Cl bonds, is crucial for optimizing film deposition rates and properties. researchgate.net Theoretical studies have shown, for example, that the barrier for the reaction of SiCl₂ with ammonia is intermediate between its insertion into Si-H and Si-Cl bonds, highlighting its complex reactivity in the CVD environment. researchgate.net